2-Nitroethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

10.98 M

Canonical SMILES

Organic Synthesis:

- Intermediate in Chemical Production: 2-Nitroethanol serves as a vital building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals []. Its nitro group and alcohol functionality allow for diverse chemical transformations, making it a versatile starting material for complex molecules [].

- Development of New Compounds: Researchers utilize 2-nitroethanol to explore the synthesis of novel compounds with potential applications in various fields, such as drug discovery and material science []. Its reactivity allows for modifications and incorporations into new molecular structures.

Biological Research:

- Antibacterial Properties: Studies have shown that 2-nitroethanol exhibits antibacterial activity against certain bacterial strains, including Escherichia coli and Bacillus subtilis []. This opens avenues for further research into its potential as an antimicrobial agent.

- Mutagenic and Genotoxic Effects: Research suggests 2-nitroethanol may have mutagenic and genotoxic effects, meaning it can potentially induce changes in genetic material and damage DNA []. This warrants further investigation to understand its potential biological risks.

Other Research Applications:

- Solvent and Plasticizer: Due to its specific properties, 2-nitroethanol finds use as a solvent in certain research applications []. Additionally, its plasticizing properties allow it to be studied for potential applications in various materials.

- Environmental Monitoring: Researchers have explored the use of 2-nitroethanol for environmental monitoring purposes, with studies investigating its presence and potential effects in soil, water, and air samples [].

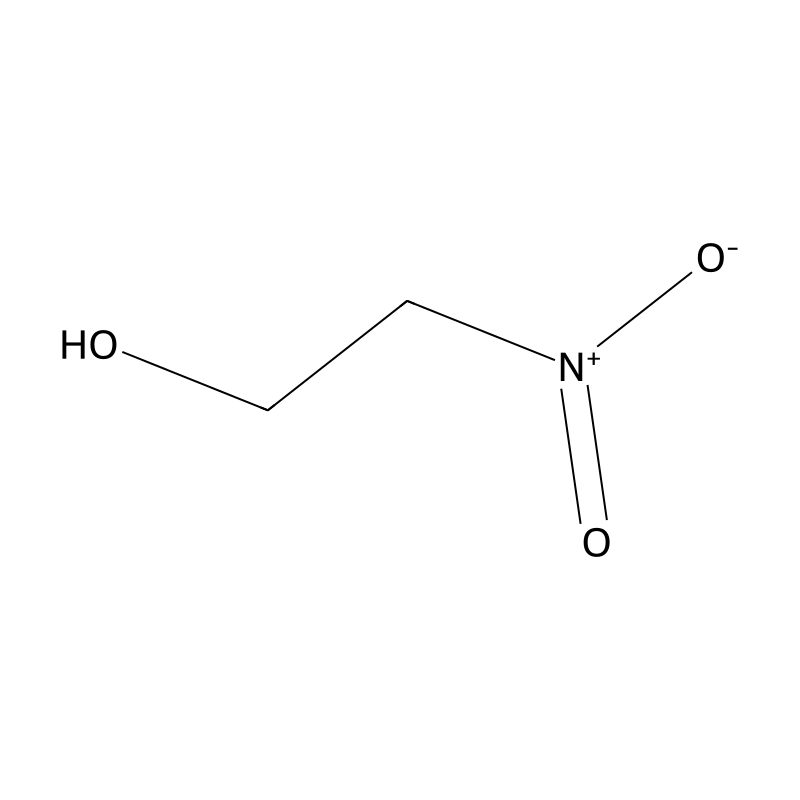

2-Nitroethanol is an organic compound with the molecular formula C₂H₅NO₃ and a molecular weight of 91.07 g/mol. It is classified as a nitroalcohol, characterized by the presence of a nitro group (-NO₂) attached to the second carbon of an ethanol molecule. This compound appears as a mobile, dark brown-red liquid with a pungent odor and is hygroscopic, meaning it can absorb moisture from the air. It is insoluble in water and has a boiling point of approximately 194 °C (381 °F) under standard atmospheric pressure .

2-Nitroethanol is a hazardous compound due to several factors:

- Toxicity: The vapor and liquid can irritate the eyes, skin, and respiratory system. Exposure can cause headaches, dizziness, nausea, and vomiting [].

- Flammability: 2-Nitroethanol is flammable and can ignite with heat or open flame [].

- Reactivity: It is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. There have been reports of explosions during vacuum distillation, potentially due to peroxide formation.

- Condensation Reactions: It can be synthesized from formaldehyde and nitromethane through a condensation reaction, often using potassium carbonate as a catalyst .

- Dehydration: Under certain conditions, 2-nitroethanol can undergo dehydration to form nitroethylene, which is an important intermediate in organic synthesis .

- Halogenation: It reacts with sodium hypobromite to produce bromopicrin, demonstrating its reactivity towards halogenating agents .

2-Nitroethanol exhibits several biological activities. It has been noted for its potential irritant effects on biological tissues. Exposure to its vapor can cause irritation to the eyes, mucous membranes, and upper respiratory tract. Additionally, it may lead to skin irritation upon contact . The compound's toxicity profile indicates that it can be harmful if inhaled or ingested, necessitating caution during handling.

There are several methods for synthesizing 2-nitroethanol:

- Condensation of Formaldehyde and Nitromethane: This method involves mixing paraformaldehyde with excess nitromethane in the presence of potassium carbonate at elevated temperatures. The reaction yields 2-nitroethanol with high purity .

- Microreactor Technology: Recent advancements have explored the use of microreactors for continuous synthesis, allowing for better control over reaction parameters and improved safety by minimizing explosive risks associated with lower nitroalkanes .

- Alternative Routes: Other synthetic routes have been documented, including variations that utilize different catalysts or solvents to optimize yield and purity .

2-Nitroethanol finds utility in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: The compound is often used in laboratory settings for studying reaction mechanisms involving nitro compounds.

- Industrial Processes: Due to its properties, it may be employed in specific applications where nitroalcohols are advantageous.

Interaction studies have highlighted the reactivity of 2-nitroethanol with various agents:

- Reactivity with Bases: The compound can undergo reactions with strong bases, leading to potential decomposition or formation of by-products.

- Compatibility with Oxidizers: It is incompatible with strong oxidizing agents, which poses risks during storage and handling .

Several compounds share structural similarities with 2-nitroethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nitroethane | C₂H₅NO₂ | Simple nitroalkane; used as a solvent |

| 2-Nitropropane | C₃H₇NO₂ | Similar structure; used in organic synthesis |

| Ethylene glycol mononitrate | C₂H₅N₃O₄ | Nitrate ester; used as an explosive |

| 2-Bromo-2-nitroethanol | C₂H₄BrN₃O₂ | Halogenated variant; altered reactivity |

| 2-Chloro-2-nitroethanol | C₂H₄ClN₃O₂ | Halogenated variant; different properties |

Unlike these compounds, 2-nitroethanol uniquely combines both alcohol and nitro functionalities, which imparts distinct chemical properties that facilitate its use in various synthetic pathways.

Henry Reaction Mechanism Optimization

The Henry reaction represents the most widely utilized and industrially significant approach for 2-nitroethanol synthesis [1]. This carbon-carbon bond formation reaction involves the condensation of formaldehyde with nitromethane in the presence of a base catalyst to yield β-nitro alcohols [1]. The reaction mechanism proceeds through the deprotonation of nitromethane at the α-carbon position, forming a resonance-stabilized nitronate anion [1] [2]. The nucleophilic nitronate subsequently attacks the electrophilic carbonyl carbon of formaldehyde, followed by protonation to yield 2-nitroethanol [1] [2].

Base-Catalyzed Condensation of Formaldehyde and Nitromethane

The base-catalyzed condensation mechanism involves several critical steps that determine both reaction efficiency and product selectivity [1]. Initial deprotonation of nitromethane by the base catalyst creates a nitronate anion with a pKa of approximately 17 in dimethyl sulfoxide [1]. This deprotonation step is reversible and represents the rate-determining factor under most reaction conditions [1].

Research conducted by Roberge and colleagues established comprehensive kinetic modeling for this transformation, revealing that the reaction follows Type B kinetics with moderate temperature dependence. The kinetic analysis demonstrated that the rate constant K1 at 20°C equals 0.026 L/mol/s, with an activation energy of 55 kJ/mol. The reaction model incorporates multiple rate constants, where the ratio k2/k1 equals 8.0, indicating that side product formation is thermodynamically favored over the desired 2-nitroethanol.

Catalyst selection significantly influences reaction progression and product distribution [1]. Potassium hydroxide and sodium hydroxide serve as the most effective base catalysts, with optimal concentrations ranging from 0.02 to 0.04 molar ratio relative to formaldehyde. Higher catalyst concentrations accelerate reaction rates but decrease selectivity due to increased formation of undesired polynitroalcohol byproducts.

Table 1: Henry Reaction Optimization Parameters

| Parameter | Optimal Range | Literature Source |

|---|---|---|

| Temperature (°C) | 20-40 | Roberge et al. (2014) |

| Nitromethane to Formaldehyde Ratio (N/F) | 60-80 | Gorski (1934) [3] |

| Catalyst Concentration (KOH/Formaldehyde molar ratio) | 0.02-0.04 | Roberge et al. (2014) |

| Residence Time (min) | 2-5 | Roberge et al. (2014) |

| Selectivity (%) | 88-93 | Roberge et al. (2014) |

| Yield (%) | 82-93 | Roberge et al. (2014) |

The nitromethane to formaldehyde molar ratio represents the most critical parameter affecting product selectivity [3]. Historical research by Gorski demonstrated that increasing the nitromethane excess from 50 to 100 equivalents improves selectivity from 88% to 93% [3]. This enhancement occurs because excess nitromethane suppresses the subsequent reaction of 2-nitroethanol with additional formaldehyde molecules, which would otherwise form undesired tris(hydroxymethyl)nitromethane derivatives [3].

Solvent Systems and Reaction Kinetics

Solvent selection profoundly impacts both reaction kinetics and product selectivity in 2-nitroethanol synthesis [4]. Pure nitromethane serves as both reactant and solvent, providing the highest selectivity while enabling efficient product recovery through distillation. However, the explosive properties of nitromethane necessitate specialized handling procedures and safety considerations.

Mixed solvent systems incorporating methanol with nitromethane offer improved solubility for paraformaldehyde while maintaining reasonable selectivity. Roberge and colleagues demonstrated that methanol concentrations up to 57 weight percent do not significantly impair reaction performance, though methanol accumulation during solvent recycling requires careful management. The presence of methanol facilitates paraformaldehyde depolymerization, converting the solid starting material into a homogeneous solution suitable for continuous processing.

Table 2: Reaction Kinetics Data for 2-Nitroethanol Synthesis

| Kinetic Parameter | Value | Temperature Dependence |

|---|---|---|

| Rate constant K1 at 20°C (L/mol/s) | 0.026 | K₁ = k₁e^(-Ea/RT) |

| Rate constant ratio k2/k1 | 8.0 | Constant ratio |

| Activation Energy (kJ/mol) | 55 | Temperature independent |

| Catalyst deactivation constant k3 (s⁻¹) | 38 | Temperature independent |

| Reaction type classification | Type B | Moderate temperature dependence |

Ethanol-based solvent systems provide enhanced safety profiles compared to nitromethane while maintaining acceptable reaction rates [4] [5]. Research on asymmetric Henry reactions demonstrated that ethanol solvents support high enantioselectivity when combined with appropriate chiral catalysts [4]. The solvent's Lewis basicity influences catalyst conformation and subsequent stereochemical outcomes, with strong Lewis basic solvents promoting higher enantiomeric excess values [4].

Aqueous solvent systems represent environmentally benign alternatives but suffer from reduced selectivity and increased side reaction formation [6]. The presence of water facilitates competing Cannizzaro reactions and aldol condensations that diminish overall process efficiency [6]. Additionally, water solubility of nitromethane is limited, creating biphasic reaction conditions that complicate mass transfer and product recovery [6].

Temperature effects on reaction kinetics follow Arrhenius behavior with a moderate activation energy of 55 kJ/mol. Increasing temperature from 20°C to 40°C approximately doubles the reaction rate while maintaining selectivity, provided that residence time is appropriately adjusted. However, temperatures exceeding 40°C promote thermal decomposition of 2-nitroethanol, with differential scanning calorimetry revealing exothermic decomposition onset at 164°C.

Alternative Synthetic Routes

Beyond the conventional Henry reaction, several alternative methodologies exist for 2-nitroethanol production, each offering distinct advantages and limitations for industrial implementation [7] [8].

Nitroaldol Reaction Variations

Modified nitroaldol procedures encompass various catalyst systems and reaction conditions that expand synthetic accessibility [9] [10]. Copper-catalyzed asymmetric Henry reactions represent a significant advancement, providing high enantioselectivity for chiral 2-nitroethanol derivatives [11] [9]. Research by White and Shaw demonstrated that copper-salen complexes based on chiral cis-2,5-diaminobicyclo[2.2.2]octane scaffolds achieve 99% chemical yield with 94.6% enantiomeric excess [12].

Table 3: Alternative Synthetic Routes Comparison

| Synthetic Route | Yield (%) | Temperature (°C) | Catalyst Requirements | Industrial Feasibility |

|---|---|---|---|---|

| Henry Reaction (Formaldehyde + Nitromethane) | 82-93 | 20-40 | Base catalyst (KOH, NaOH) | High |

| Nitration of Ethanol | 45-60 [7] | 150-200 [7] | Concentrated acids [7] | Moderate [7] |

| Acetaldehyde + Nitric Acid | 55-70 [7] | 100-150 [7] | Acid catalyst [7] | Moderate [7] |

| Catalytic Hydrogenation of Nitroethane | 70-85 [7] | 200-300 [7] | Metal catalyst (Ni, Pd) [7] | Low [7] |

Biocatalytic Henry reactions utilizing modified lipases present environmentally sustainable alternatives [13]. Research demonstrated that Rhizopus niveus lipase modified with 1,2-cyclohexanedione achieves yields ranging from 67% to 99% depending on substrate scope [13]. The lipase catalytic triad provides the necessary base functionality for proton transfer while operating under mild aqueous conditions [13].

Phase transfer catalysis represents another variation enabling reaction under biphasic conditions [5]. Chiral phase transfer catalysts such as N-benzyl cinchonidine hydroxide can provide modest enantiomeric excess values, though implementation in continuous flow systems remains challenging due to precipitation issues [5].

Solid-supported catalysts offer advantages for product separation and catalyst recovery [10]. Polymeric supports bearing amino alcohol ligands enable heterogeneous catalysis while maintaining high selectivity for syn-2-nitro-1,3-diols when using nitroethanol as the nucleophile [9]. Polyethylene glycol-supported amino alcohol ligands demonstrate excellent recyclability with sustained activity over multiple reaction cycles [9].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies for 2-nitroethanol synthesis typically involve reduction of nitroethane derivatives or selective hydrogenation of nitroalkenes [14] [15]. Palladium-graphene nanocomposites exhibit superior activity compared to commercial palladium-carbon catalysts for nitro compound hydrogenation [15]. The graphene support provides enhanced dispersion of palladium nanoparticles and improved substrate adsorption through π-π stacking interactions [15].

Heterogeneous catalysis using nickel-based systems offers cost advantages for large-scale implementation [16] [17]. Supported nickel catalysts on tin oxide, aluminum oxide, and silica demonstrate varying selectivity patterns depending on support material properties [18]. Nickel-tin oxide systems achieve the highest ethanol conversion rates with excellent selectivity toward acetaldehyde intermediates [18].

Reaction conditions for catalytic hydrogenation typically require elevated temperatures ranging from 200°C to 350°C under atmospheric or elevated pressure [18] [17]. The high temperature requirements present challenges for energy efficiency and process economics compared to ambient temperature Henry reactions [18] [17]. Additionally, catalyst deactivation through sintering or alloy formation limits operational lifetime [18].

Kinetic studies of nitro compound hydrogenation reveal Langmuir-Hinshelwood mechanisms with separate adsorption sites for organic substrates and hydrogen [14]. Rate constants and activation energies vary significantly with molecular structure, particularly for mono- and dinitro derivatives [14]. The presence of electron-withdrawing groups generally enhances hydrogenation rates due to increased electrophilicity [15].

Continuous Flow Synthesis Advancements

Continuous flow technology represents a paradigm shift in 2-nitroethanol production, offering enhanced safety, improved heat transfer, and superior process control compared to traditional batch methodologies [19].

Microreactor Technology Applications

Microreactor technology provides exceptional advantages for handling energetic compounds such as nitromethane and 2-nitroethanol [19]. The small internal volumes minimize explosive inventory while excellent heat transfer coefficients enable precise temperature control. FlowPlate A5 microreactors demonstrate heat transfer coefficients ranging from 10,000 to 50,000 W/m²K, representing a 100-fold improvement over conventional batch reactors.

Table 4: Microreactor Technology Performance Data

| Reactor Type | Volume (mL) | Heat Transfer Coefficient (W/m²K) | Safety Rating | Throughput (kg/h) |

|---|---|---|---|---|

| FlowPlate A5 Microreactor | 1-10 | 10,000-50,000 | Excellent | 0.1-1 |

| Coiled Tube Reactor | 50-200 | 1,000-5,000 | Good | 1-10 |

| Static Mixer + Coil | 100-500 | 500-2,000 | Moderate | 10-50 |

| Traditional Batch Reactor | 1,000-5,000 | 100-500 | Poor | 50-500 |

The integration of microreactors with downstream processing units creates comprehensive mini-plant systems capable of studying all aspects typically associated with pilot-scale operations. These systems enable investigation of long-term stability, solvent recirculation, model prediction accuracy, and process robustness at laboratory scale. Roberge and colleagues demonstrated successful operation of a complete process including reaction, neutralization, filtration, and distillation units.

Residence time distribution in microreactors approaches plug flow behavior, providing uniform reaction conditions for all material elements. This characteristic eliminates hot spots and ensures consistent product quality compared to batch reactors where mixing limitations create concentration and temperature gradients. The narrow residence time distribution also enables precise kinetic studies and accurate modeling of reaction progression.

Mixing performance in microreactors significantly exceeds conventional stirred tank reactors due to high surface-to-volume ratios and designed flow patterns. Studies varying flow rates while maintaining constant residence time confirmed that mixing limitations do not affect reaction outcomes, validating the Type B kinetic classification. This mixing independence allows process optimization based purely on intrinsic chemical kinetics rather than mass transfer considerations.

Physical Description

XLogP3

Boiling Point

194.0 °C

Flash Point

Density

LogP

Melting Point

-80.0 °C

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant